Benzoyl cyanide

Description

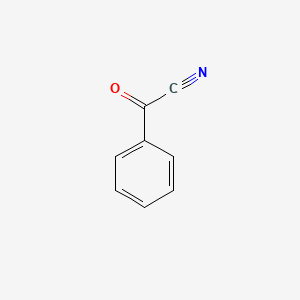

Structure

3D Structure

Properties

IUPAC Name |

benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQBHOAJJGIPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060626 | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-90-1 | |

| Record name | Benzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOYL CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5O6C18O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoyl Cyanide (CAS 613-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl cyanide (C₈H₅NO), also known as phenylglyoxylonitrile, is an aromatic alpha-ketonitrile with the CAS Registry Number 613-90-1. This compound features both a benzoyl group and a cyano group, making it a bifunctional and highly versatile building block in organic synthesis. Its unique reactivity has established it as a valuable intermediate in the production of a wide range of chemical products, including pharmaceuticals and agrochemicals such as herbicides. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety protocols associated with this compound.

Physicochemical and Spectral Properties

This compound is typically a white or colorless to light yellow solid at room temperature. It is soluble in various organic solvents like ethanol, ether, methanol, acetone, and chloroform, but it is only slightly soluble in water, in which it also tends to decompose.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 613-90-1 | [1] |

| Molecular Formula | C₈H₅NO | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or solid | [1] |

| Melting Point | 28 - 34 °C | [2] |

| Boiling Point | 206 - 209 °C (at 760 mmHg) 113 - 117 °C (at 43 mbar) 96 °C (at 2 kPa) | [2] |

| Density | 1.106 g/mL at 25 °C | [2] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2] |

| Vapor Pressure | 0.243 mmHg at 25 °C | |

| Refractive Index (n_D_) | 1.5303 at 26 °C |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Characteristics | References |

| ¹H NMR | Aromatic protons (multiplet) typically observed in the range of δ 7.4-8.2 ppm. | [2][3] |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~166 ppm), nitrile carbon (~112 ppm), and aromatic carbons (129-137 ppm) are expected. | [1][2] |

| IR Spectroscopy | Strong absorption bands are expected for the C≡N stretch (around 2227 cm⁻¹) and the C=O stretch (around 1678 cm⁻¹). | [2] |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 131. A prominent fragment is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the loss of the cyanide radical. | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly involving the reaction of benzoyl chloride with a cyanide salt. Below are two detailed experimental protocols.

Experimental Protocol 1: Synthesis from Benzoyl Chloride and Cuprous Cyanide

This classic method is adapted from Organic Syntheses.

Methodology:

-

Preparation: In a 500-mL distilling flask equipped with a thermometer, place 110 g (1.2 moles) of cuprous cyanide (dried at 110°C for 3 hours).

-

Reaction: Add 143 g (1.02 moles) of purified benzoyl chloride to the flask. Shake the flask to ensure the cuprous cyanide is thoroughly moistened.

-

Heating: Place the flask in an oil bath preheated to 145–150°C. Raise the bath temperature to 220–230°C and maintain this temperature for 1.5 hours.

-

Work-up: After the reaction period, allow the flask to cool. The product, crude this compound, is then isolated.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 208–209°C / 745 mm. The distillate solidifies into colorless crystals. The typical yield is 60–65%.

Experimental Protocol 2: High-Yield Synthesis using a Copper(I) Catalyst

This improved method, described in U.S. Patent 4,113,773, provides higher yields and purity by avoiding the formation of dimers.

Methodology:

-

Preparation: In a reaction vessel, create a mixture of 1 mole of benzoyl chloride, an alkali cyanide (such as sodium cyanide), a carboxylic acid nitrile (e.g., acetonitrile) as a solvent, and a catalytic amount of a copper(I) salt (e.g., copper(I) cyanide).

-

Reaction: Heat the stirred mixture to a temperature between 90°C and 130°C. Maintain the reaction for approximately 3 hours.

-

Work-up: Cool the mixture to 15°C. The precipitated salts (primarily sodium chloride) are removed by filtration and washed with a small amount of an inert solvent like xylene.

-

Purification: The filtrate is subjected to fractional distillation under reduced pressure to yield pure this compound. This process typically achieves yields of 90% or higher.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a reactive intermediate for various transformations.

-

Acylation: It serves as an efficient reagent for the selective acylation of amino compounds. This is particularly useful in peptide synthesis and for creating amide bonds under mild conditions.

-

Hydrolysis: this compound can be hydrolyzed to produce benzoylformic acid. This transformation can be achieved chemically or enzymatically, for instance, using nitrile hydratase from Rhodococcus species.[2]

-

Reduction: The mechanism of electroreduction of this compound has been studied in various solvents.[2]

-

Intermediate for Heterocycles: It is a precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are common scaffolds in drug discovery.

Its primary applications are in the chemical industry as an intermediate for:

-

Agrochemicals: Used in the synthesis of herbicides and other plant protection agents.

-

Pharmaceuticals: A building block for various active pharmaceutical ingredients (APIs).

-

Research: A valuable reagent in academic and industrial research for developing new synthetic methodologies.

Safety and Toxicology

This compound is highly toxic and requires careful handling with appropriate safety measures in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. |

| Precautionary Statements | P261, P273, P280, P301 + P310, P391, P403 + P233, P405 |

Table 4: Acute Toxicity Data

| Route | Species | Value | References |

| Oral LD50 | Rat | 37.6 mg/kg |

Experimental Protocol: Safe Handling Procedures

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat. Ensure no skin is exposed.

-

Respiratory Protection: For situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., type P2) is mandatory.

-

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents. The compound is moisture-sensitive.

-

Spills and Disposal: In case of a spill, evacuate the area. Use a spark-proof tool and non-combustible absorbent material for cleanup. Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is a chemical of significant industrial and research importance due to its versatile reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its value. However, its high toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers and professionals. A thorough understanding of its properties, synthetic methods, and handling requirements, as outlined in this guide, is essential for its safe and effective use.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzoyl cyanide (C₈H₅NO). The information is presented to support research, development, and safety applications involving this versatile chemical intermediate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions and purification are provided.

Physical Properties

This compound is a yellow to brown solid at room temperature, characterized by the physical properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO | [1][2] |

| Molecular Weight | 131.13 g/mol | [3][4] |

| Melting Point | 28-34 °C | [3][5] |

| Boiling Point | 206-208 °C (at 101.3 kPa) | [5] |

| 96 °C (at 2 kPa) | [5] | |

| 82 °C (at 1.2 kPa) | [5] | |

| Density | 1.106 g/mL at 25 °C | [3][5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform, methanol). Practically insoluble in water. | [1][6] |

| Vapor Pressure | 0.243 mmHg at 25 °C | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2][4] |

| Refractive Index | 1.5303 at 26 °C | [5] |

Chemical Properties and Reactivity

This compound is a reactive compound owing to the presence of both a carbonyl and a nitrile group. It serves as a versatile building block in organic synthesis.

Key Chemical Characteristics:

-

Acylating Agent: It is an effective reagent for the selective acylation of amino compounds.[5]

-

Hydrolysis: this compound undergoes hydrolysis to form benzoylformic acid.[2][5] This reaction is subject to acid and base catalysis.

-

Reaction with Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.

-

Intermediate in Synthesis: It is a key intermediate in the synthesis of plant protection agents and other nitrogen-containing compounds, including alpha-amino acids.[5][6]

Hydrolysis of this compound

The hydrolysis of this compound can proceed via two main pathways depending on the reaction conditions, leading to either benzoic acid or benzoylformic acid. The mechanism for the formation of benzoic acid is depicted below.

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Protons ortho to the carbonyl group |

| ~7.65 | t | 1H | Proton para to the carbonyl group |

| ~7.50 | t | 2H | Protons meta to the carbonyl group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (carbonyl) |

| ~137 | C (quaternary, attached to C=O) |

| ~133 | CH (para) |

| ~130 | CH (ortho) |

| ~129 | CH (meta) |

| ~113 | C≡N (nitrile) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1450 | Medium | C=C stretch (aromatic ring) |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak at m/z 131. Key fragmentation pathways would likely involve the loss of the cyano group and cleavage of the benzoyl moiety.

Predicted Fragmentation Pattern:

-

m/z 131: Molecular ion [C₆H₅COCN]⁺

-

m/z 105: Loss of CN radical, forming the benzoyl cation [C₆H₅CO]⁺ (often the base peak)

-

m/z 77: Loss of CO from the benzoyl cation, forming the phenyl cation [C₆H₅]⁺

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and Cuprous Cyanide[6]

This protocol describes a classic method for the preparation of this compound.

Materials:

-

Benzoyl chloride (purified, 143 g, 1.02 moles)[6]

-

Cuprous cyanide (dried, 110 g, 1.2 moles)[6]

-

500-mL distilling flask

-

Thermometer

-

Oil bath

-

Air-cooled condenser

-

Fractionating column

Procedure:

-

Place 110 g of dried cuprous cyanide and 143 g of purified benzoyl chloride into a 500-mL distilling flask.[6]

-

Shake the flask to ensure the cuprous cyanide is thoroughly wetted by the benzoyl chloride.[6]

-

Heat the flask in an oil bath, raising the temperature to 220-230 °C and maintaining it for 1.5 hours. Shake the flask vigorously every 15 minutes during heating.[6]

-

After 1.5 hours, set up for downward distillation using an air-cooled condenser.[6]

-

Slowly raise the bath temperature to 305-310 °C and collect the crude this compound that distills over.[6]

-

Purify the crude product by fractional distillation. The pure this compound is collected at 208-209 °C. The product solidifies upon cooling.[6]

Yield: 80-86 g (60-65%)[6] Melting Point of Product: 32-33 °C[6]

Reaction of this compound with Aniline (Schotten-Baumann Reaction)

This protocol is an adaptation of the Schotten-Baumann reaction, demonstrating the use of this compound as a benzoylating agent to form N-phenylbenzamide (benzanilide).

Materials:

-

This compound

-

Aniline

-

10% aqueous sodium hydroxide solution

-

Ethanol (for recrystallization)

-

Erlenmeyer flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In an Erlenmeyer flask, combine aniline (1.0 equivalent) and a 10% aqueous sodium hydroxide solution.

-

While stirring vigorously, add this compound (1.0 equivalent) portion-wise to the mixture. An exothermic reaction may be observed.

-

Continue to stir vigorously for 15-20 minutes. The reaction is complete when the characteristic odor of this compound is no longer detectable.

-

The solid product, benzanilide, will precipitate from the solution.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude benzanilide by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.

-

Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[7][8]

-

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

-

Inhalation: Move to fresh air immediately.[7]

-

Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water.[7]

-

In all cases of exposure, seek immediate medical attention.[7]

-

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. This compound(613-90-1) 13C NMR spectrum [chemicalbook.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. docsity.com [docsity.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Benzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl cyanide (C₈H₅NO) is an aromatic acyl cyanide of significant interest in organic synthesis and as a precursor in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and key chemical transformations. Detailed experimental protocols for its synthesis and hydrolysis are presented, alongside spectroscopic data for its characterization. The content is structured to serve as a technical resource for professionals engaged in chemical research and development.

Molecular Structure and Formula

This compound, also known as α-oxobenzeneacetonitrile, possesses a molecular formula of C₈H₅NO and a molecular weight of 131.13 g/mol .[1][2][3] Its structure features a benzoyl group (a phenyl ring attached to a carbonyl group) bonded to a nitrile functional group.

Key Structural Identifiers:

-

CAS Number: 613-90-1[2]

-

Linear Formula: C₆H₅COCN[3]

-

SMILES: O=C(C#N)c1ccccc1[3]

-

InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N[3]

The molecule's reactivity is dictated by the electrophilic nature of the carbonyl carbon and the carbon of the nitrile group.

Physicochemical Properties

This compound is a colorless to light yellow solid or liquid, depending on the ambient temperature, with a characteristic bitter almond-like odor.[1][4] It is soluble in many organic solvents but has limited solubility in water, with which it can slowly react.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| Melting Point | 28-31 °C | [1][3] |

| Boiling Point | 206 °C | [1][3] |

| Density | 1.106 g/mL at 25 °C | [3] |

| Flash Point | 78.4±18.7 °C | [1] |

| Water Solubility | Slightly soluble, decomposes | [1] |

| Appearance | Light yellow liquid or solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at an m/z of 131. The fragmentation pattern is characterized by the loss of the cyanide radical to form the stable benzoyl cation.

Table 2: Mass Spectrometry Fragmentation of this compound

| m/z | Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile stretch) |

| ~1680 | C=O (Carbonyl stretch) |

| ~1600, ~1450 | C=C (Aromatic ring stretch) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows signals in the aromatic region, corresponding to the protons of the phenyl group. The ¹³C NMR spectrum displays characteristic peaks for the carbonyl, nitrile, and aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~180 |

| C≡N | ~115 |

| Aromatic C (quaternary) | ~130-135 |

| Aromatic C-H | ~128-134 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is the reaction of benzoyl chloride with cuprous cyanide.[6]

Reaction: C₆H₅COCl + CuCN → C₆H₅COCN + CuCl

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, add 1.2 moles of dried cuprous cyanide to 1.02 moles of purified benzoyl chloride.[6]

-

Heating: Heat the mixture in an oil bath to 220-230 °C for 1.5 hours with frequent, vigorous shaking.[6]

-

Distillation: After the reaction period, distill the crude this compound from the reaction mixture by slowly raising the bath temperature to 305-310 °C.[6]

-

Purification: Purify the crude product by fractional distillation. The pure this compound is collected at 208-209 °C.[6]

Hydrolysis of this compound to Benzoylformic Acid

This compound can be hydrolyzed under acidic conditions to yield benzoylformic acid.

Reaction: C₆H₅COCN + 2H₂O + H⁺ → C₆H₅COCOOH + NH₄⁺

Procedure:

-

Reaction Setup: Dissolve this compound in concentrated hydrochloric acid.[7]

-

Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 5 days) until the hydrolysis is complete.[7]

-

Extraction: Pour the reaction mixture into water and extract the benzoylformic acid with a suitable organic solvent, such as ether.[7]

-

Isolation: Remove the solvent by distillation and dry the resulting product to obtain crude benzoylformic acid.[7]

-

Purification: Recrystallize the crude acid from a solvent like carbon tetrachloride to obtain the pure product.[7]

Applications in Drug Development and Agrochemicals

This compound serves as a versatile intermediate in the synthesis of various organic molecules. Its primary application in the agrochemical industry is as a key precursor to the herbicide Metamitron.[1] In the pharmaceutical sector, the benzoyl moiety and the reactive nitrile group allow for its incorporation into a variety of molecular scaffolds during the drug discovery process.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if inhaled, ingested, or absorbed through the skin.[1] It is also moisture-sensitive and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and key reactions of this compound. The tabulated data and experimental workflows offer a practical resource for chemists in research and industry. A thorough understanding of the characteristics of this compound is essential for its safe and effective use in the synthesis of valuable end-products.

References

- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. Biosynthesis of benzoylformic acid from this compound with a new bacterial isolate of Brevibacterium sp. CCZU12-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of this compound through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13269J [pubs.rsc.org]

- 7. Biosynthesis of benzoylformic acid from this compound by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(613-90-1) 1H NMR [m.chemicalbook.com]

The Genesis of a Reagent: The First Synthesis of Benzoyl Cyanide

A Technical Retrospective for Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoyl cyanide, a versatile reagent in organic chemistry, marks a significant milestone in the development of synthetic methodologies. This document provides an in-depth technical guide to the historical first synthesis of this compound, offering a detailed look at the experimental protocols and the context of its discovery.

Introduction

This compound (C₆H₅COCN), an acyl cyanide, possesses a unique reactivity profile that makes it a valuable tool in organic synthesis, particularly in acylation reactions. Its history dates back to the late 19th century, a period of foundational discoveries in organic chemistry. This guide revisits the pioneering work that first brought this compound to the forefront of chemical science.

The First Synthesis: A Landmark Achievement by J. U. Nef (1895)

The first documented synthesis of this compound is attributed to the Swiss-American chemist John Ulric Nef. In his 1895 publication in Liebigs Annalen der Chemie, Nef detailed the preparation of this compound through the reaction of benzoyl chloride with a metal cyanide. This seminal work laid the groundwork for future investigations into the synthesis and reactivity of acyl cyanides.

Experimental Protocol from Nef (1895)

The following is a detailed description of the experimental procedure as reported by J. U. Nef.

Objective: To synthesize this compound from benzoyl chloride and mercuric cyanide.

Reactants:

-

Benzoyl chloride (C₆H₅COCl)

-

Mercuric cyanide (Hg(CN)₂)

Procedure: Nef's synthesis involved the reaction of benzoyl chloride with mercuric cyanide. While the exact molar ratios and reaction conditions were not reported with the precision of modern standards, the fundamental transformation was the displacement of the chloride ion from benzoyl chloride by a cyanide ion from mercuric cyanide. The reaction can be represented as follows:

2 C₆H₅COCl + Hg(CN)₂ → 2 C₆H₅COCN + HgCl₂

The reaction was likely carried out in a suitable solvent, although details on the specific solvent and purification methods in this initial report are sparse. The formation of mercuric chloride (HgCl₂) as a byproduct was a key indicator of the reaction's progress.

Quantitative Data: Nef's 1895 paper focused more on the descriptive chemistry and reactivity of the newly synthesized compound rather than on providing extensive quantitative data such as precise yields and spectroscopic characterization, which were not common practice at the time. However, he did report on the physical properties of the product, noting its crystalline nature.

Later Refinements and Alternative Syntheses

Following Nef's initial discovery, other chemists explored alternative and improved methods for the synthesis of this compound. One of the most significant early improvements was the use of other metal cyanides.

The Use of Cuprous Cyanide

A notable advancement in the synthesis of this compound was the utilization of cuprous cyanide (CuCN) in place of the highly toxic mercuric cyanide. A detailed procedure for this method is provided in Organic Syntheses, a testament to its practicality and prevalence in later years.[1]

Experimental Protocol (from Organic Syntheses) [1]

Objective: To synthesize this compound from benzoyl chloride and cuprous cyanide.

Reactants and Quantities:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Cuprous Cyanide (dried) | 89.56 | 110 | 1.2 |

| Benzoyl Chloride (purified) | 140.57 | 143 (118 mL) | 1.02 |

Procedure:

-

110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride are placed in a 500-mL distilling flask.

-

The flask is shaken to ensure thorough mixing of the reactants.

-

The flask is heated in an oil bath, initially preheated to 145–150 °C.

-

The bath temperature is then raised to and maintained at 220–230 °C for 1.5 hours, with intermittent shaking.

-

After the heating period, the flask is set up for downward distillation.

-

The bath temperature is slowly increased to 305–310 °C to distill the crude this compound.

-

The crude product is then purified by fractional distillation.

Quantitative Data:

| Product | Boiling Point (°C/mmHg) | Melting Point (°C) | Yield (%) |

| This compound | 208–209 / 745 | 32–33 | 60–65 |

Logical Relationships of Synthetic Pathways

The evolution of the synthesis of this compound can be visualized as a progression towards more efficient and safer methods.

References

Spectroscopic Data and Experimental Protocols for Benzoyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.95 | d | ~7.5 | H-2, H-6 (ortho) |

| ~7.70 | t | ~7.5 | H-4 (para) |

| ~7.55 | t | ~7.5 | H-3, H-5 (meta) |

Note: The exact chemical shifts, multiplicities, and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative analysis.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carbonyl) |

| ~135 | C-4 (para) |

| ~132 | C-1 (ipso) |

| ~130 | C-2, C-6 (ortho) |

| ~129 | C-3, C-5 (meta) |

| ~117 | C≡N (Nitrile) |

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a 300 MHz or higher field NMR spectrometer. A sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

For a standard ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is necessary. Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and nitrile groups.

Table 3: FT-IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch |

| ~1685 | Strong | C=O stretch (aroyl ketone) |

| ~1600, ~1580, ~1450 | Medium-Weak | C=C aromatic ring stretches |

| ~1290 | Medium | C-C stretch |

| ~700-800 | Strong | C-H bending (aromatic) |

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of this compound, which is a solid at room temperature, is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | ~50 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~60 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | ~40 | [C₄H₃]⁺ |

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the information from different techniques is integrated for structural confirmation.

This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of this compound. ¹H and ¹³C NMR reveal the connectivity of atoms, FT-IR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides information about the molecule's fragmentation.

The Versatility of Benzoyl Cyanide in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoyl cyanide, a reactive and versatile reagent, serves as a powerful tool in the synthetic chemist's arsenal. Its unique combination of a benzoyl group and a cyanide moiety allows it to participate in a diverse range of chemical transformations, from acylations to multicomponent reactions. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Applications

This compound's utility stems from the electrophilic nature of the carbonyl carbon and the ability of the cyanide ion to act as a leaving group or participate in further reactions. Its primary applications in chemical synthesis can be categorized as follows:

-

Benzoylating Agent: It is an effective reagent for the benzoylation of a wide range of nucleophiles, including alcohols, amines, and nucleosides. These reactions are often characterized by mild conditions and high yields.

-

Cyanating Agent: In the presence of a suitable catalyst, this compound can serve as a source of the cyanide group for the cyanation of various substrates.

-

Component in Multicomponent Reactions: The principles of cyanide and isocyanide chemistry, closely related to this compound, are central to powerful multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which enable the rapid assembly of complex molecules.

Benzoylation Reactions

This compound is a highly efficient benzoylating agent, offering an alternative to more traditional reagents like benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of this compound, leading to the displacement of the cyanide ion.

Benzoylation of Alcohols and Phenols

The benzoylation of alcohols and phenols using this compound provides the corresponding esters in good to excellent yields. The reaction is often carried out in the presence of a base to deprotonate the alcohol and increase its nucleophilicity. A 'green' methodology has been developed using this compound in an ionic liquid for the efficient benzoylation of phenols and benzyl alcohol[1].

General Reaction Scheme:

Quantitative Data for Benzoylation of Alcohols:

| Alcohol | Catalyst/Solvent | Yield (%) | Reference |

| Benzyl Alcohol | Ionic Liquid | High | [1] |

| Aliphatic Diols | Ionic Liquid | High | [1] |

| 2-Aminobenzylalcohol | Ionic Liquid | High | [1] |

Experimental Protocol: Benzoylation of Benzyl Alcohol in an Ionic Liquid

-

Materials: Benzyl alcohol, this compound, 1-methoxyethyl-3-methylimidazolium methanesulfonate (ionic liquid).

-

Procedure: To a solution of benzyl alcohol in the ionic liquid, add this compound.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzoylated product[1].

Benzoylation of Amines

This compound is also an effective reagent for the N-benzoylation of primary and secondary amines to form amides. The reaction typically proceeds readily without the need for a strong base, making it a mild and attractive method. A solvent-free green methodology for the benzoylation of both aromatic and aliphatic amines has been reported, affording products of high purity in very high yields and in a very short time[2].

Quantitative Data for Benzoylation of Amines (Solvent-Free):

| Amine | Reaction Time (min) | Yield (%) | Reference |

| Aniline | 3-5 | >90 | [2] |

| Substituted Anilines | 3-5 | >90 | [2] |

| Benzylamine | 3-5 | >90 | [2] |

| Piperidine | >5 | Moderate | [2] |

Experimental Protocol: Solvent-Free Benzoylation of Aniline

-

Materials: Aniline, benzoyl chloride (as a precursor for in-situ generation or direct use of this compound).

-

Procedure: In a fume hood, mix equimolar quantities of aniline and benzoyl chloride in a beaker at room temperature.

-

Stir the mixture with a glass rod. The reaction is exothermic and will solidify.

-

After the reaction subsides (typically 3-5 minutes), add water to the solid mass.

-

Filter the solid product and wash thoroughly with water to remove any amine hydrochloride.

-

Dry the product over anhydrous sodium sulfate. Further purification can be achieved by crystallization from a suitable solvent[2].

Benzoylation of Nucleosides

This compound has proven to be a mild and efficient reagent for the selective benzoylation of nucleosides, a crucial step in oligonucleotide synthesis. The use of this compound in pyridine with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for efficient and often regioselective benzoylation under mild conditions[3].

Quantitative Data for Benzoylation of Nucleosides:

| Nucleoside | This compound (equiv.) | Reaction Time/Temp | Product | Yield (%) | Reference |

| Thymidine | 2.5 | 5 h / 40°C | 3',5'-di-O-benzoylthymidine | 94.0 | [3] |

| 2'-Deoxyadenosine | 2.1 | 6 h / 40°C | 3',5'-di-O-benzoyl-2'-deoxyadenosine | 93.0 | [3] |

| 2'-Deoxycytidine | 8.0 | 2 h / 40°C | N⁴,3',5'-tri-O-benzoyl-2'-deoxycytidine | 96.5 | [3] |

| 2'-Deoxyguanosine | 6.0 | 4 h / 115°C | N²,3',5'-tri-O-benzoyl-2'-deoxyguanosine | 89.0 | [3] |

| Uridine | 3.2 | 4 h / 40°C | 2',3',5'-tri-O-benzoyluridine | 95.5 | [3] |

Experimental Protocol: General Procedure for Benzoylation of Nucleosides

-

Materials: Nucleoside, this compound, dry pyridine, 4-dimethylaminopyridine (DMAP).

-

Procedure: Dissolve the anhydrous nucleoside in dry pyridine.

-

Add a catalytic amount of DMAP, followed by the dropwise addition of this compound at room temperature.

-

Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water and petroleum ether, and dry to afford the benzoylated nucleoside[3].

Cyanation Reactions

This compound can also function as a cyanating agent, transferring its cyanide group to a substrate. This is particularly effective in the copper-catalyzed cyanation of terminal alkynes.

Copper-Catalyzed Cyanation of Terminal Alkynes

A notable application of this compound is the direct cyanation of terminal alkynes to produce 3-arylpropiolonitriles. This reaction is typically catalyzed by a copper salt and uses air as the oxidant, offering a mild and efficient alternative to other cyanation methods[4][5].

Quantitative Data for Copper-Catalyzed Cyanation of Terminal Alkynes:

| Terminal Alkyne | Catalyst/Solvent | Yield (%) | Reference |

| Phenylacetylene | CuI / DMF | 85 | [5] |

| 4-Methylphenylacetylene | CuI / DMF | 82 | [5] |

| 4-Methoxyphenylacetylene | CuI / DMF | 88 | [5] |

| 4-Chlorophenylacetylene | CuI / DMF | 75 | [5] |

| 1-Ethynylcyclohexene | CuI / DMF | 72 | [5] |

Experimental Protocol: Copper-Catalyzed Cyanation of Phenylacetylene

-

Materials: Phenylacetylene, this compound, copper(I) iodide (CuI), N,N-dimethylformamide (DMF).

-

Procedure: To a reaction vessel, add phenylacetylene, this compound, and CuI in DMF.

-

Stir the reaction mixture under an air atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with aqueous ammonia.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-phenylpropiolonitrile[5].

Role in Multicomponent Reactions

While this compound itself is not a direct reactant in the most common multicomponent reactions, the chemistry of the cyanide and isocyanide functional groups is central to these powerful synthetic strategies. The Passerini and Ugi reactions are prime examples.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide[6][7][8].

General Reaction Scheme:

Experimental Protocol: A General Passerini Reaction

-

Materials: Carboxylic acid, aldehyde, isocyanide, and an aprotic solvent (e.g., dichloromethane).

-

Procedure: In a reaction flask, dissolve the carboxylic acid and aldehyde in the solvent.

-

Add the isocyanide to the solution at room temperature.

-

Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can often be purified by crystallization or column chromatography[9].

The Ugi Four-Component Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce a bis-amide[10][11].

General Reaction Scheme:

Experimental Protocol: A General Ugi Reaction

-

Materials: Carboxylic acid, aldehyde, amine, isocyanide, and a protic solvent (e.g., methanol).

-

Procedure: In a reaction vessel, combine the carboxylic acid, aldehyde, and amine in methanol.

-

Stir the mixture for a short period to allow for the formation of the imine intermediate.

-

Add the isocyanide to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed, and the product purified by crystallization or chromatography[12].

Mechanistic Insights and Visualizations

To provide a deeper understanding of the transformations involving this compound and related compounds, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

Mechanism of Benzoylation

The benzoylation of an alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of alcohol benzoylation with this compound.

Experimental Workflow for a Typical Benzoylation Reaction

A generalized workflow for performing a benzoylation reaction in the laboratory.

Caption: General experimental workflow for benzoylation.

Mechanism of the Passerini Reaction

The Passerini reaction is believed to proceed through a concerted mechanism in aprotic solvents.

Caption: Concerted mechanism of the Passerini reaction.

Mechanism of the Ugi Reaction

The Ugi reaction proceeds through the formation of an imine intermediate, followed by the addition of the isocyanide and the carboxylic acid.

References

- 1. 'Green' methodology for efficient and selective benzoylation of nucleosides using this compound in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed direct cyanation of terminal alkynes with this compound [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

An In-depth Technical Guide on the Solubility of Benzoyl Cyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of benzoyl cyanide (C₆H₅COCN). Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and pharmaceutical development, where it serves as a versatile intermediate. This document compiles available solubility data and presents a robust experimental framework for the quantitative determination of its solubility in various organic solvents.

This compound: Physicochemical Properties

This compound is an organic compound featuring both a benzoyl group and a cyano group.[1] It is a solid at room temperature with a melting point of approximately 28-31 °C and a boiling point of around 206 °C.[2][3] These properties, along with its molecular structure, dictate its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO | [2] |

| Molar Mass | 131.13 g/mol | [2] |

| Appearance | Yellow to brown low melting mass or colorless crystals | [3][4] |

| Melting Point | 28-31 °C | [2][3] |

| Boiling Point | 206 °C | [2][3] |

| Density | 1.106 g/mL at 25 °C | [2] |

Solubility Profile of this compound

A comprehensive search of scientific literature reveals a lack of specific quantitative solubility data (e.g., in g/100 mL at specified temperatures). However, qualitative solubility information is available and is crucial for solvent selection in practical applications.

This compound's solubility follows the "like dissolves like" principle, where its relatively non-polar aromatic structure leads to good solubility in many common organic solvents, while its polarity is insufficient for significant solubility in water.[1][5]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Slightly soluble, decomposes | [1][4][6] |

| Methanol | Soluble | [4][6] |

| Ethanol | Soluble | [1][4][6] |

| Diethyl Ether | Soluble | [4][6][7] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [7][8] |

| Benzene | Soluble | [7] |

| Toluene | Soluble | [7] |

| Xylene | Soluble | [7] |

As of this review, a comprehensive, publicly available dataset on the quantitative solubility of this compound is not available. Researchers requiring precise solubility values for process optimization, such as in crystallization or formulation, must determine this data experimentally. The following table is provided as a template for organizing such experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | - | - |

| e.g., Toluene | e.g., 25 | - | - |

| e.g., Ethanol | e.g., 25 | - | - |

| e.g., Hexane | e.g., 25 | - | - |

Experimental Protocol for Solubility Determination

The following section details a standard protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium gravimetric method. This technique is a reliable and widely adopted method for generating accurate solubility data.

An excess amount of the solute (this compound) is mixed with a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residual solute.

-

This compound: High purity grade (>98%).

-

Solvents: HPLC or analytical grade.

-

Analytical Balance: Accurate to ±0.1 mg.

-

Thermostatic Shaker or Water Bath: Capable of maintaining temperature to ±0.1 °C.

-

Glass Vials with Screw Caps: (e.g., 20 mL).

-

Syringes and Syringe Filters: (e.g., 0.45 µm, solvent-compatible).

-

Centrifuge: (Optional, for aiding solid-liquid separation).

-

Drying Oven or Vacuum Oven.

-

Preparation: Accurately weigh a glass vial. Add approximately 2-3 g of the chosen organic solvent to the vial and record the precise mass.

-

Addition of Solute: Add an excess amount of this compound to the solvent in the vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is achieved.[9]

-

Phase Separation: After equilibration, let the vial stand undisturbed at the constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid, the sample can be centrifuged.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a syringe filter. The filter prevents any undissolved solid particles from being transferred. Record the exact mass of the supernatant collected.

-

Solvent Evaporation: Transfer the collected supernatant to a clean, pre-weighed container. Remove the solvent by evaporation. This can be done at ambient temperature under a fume hood or more rapidly in a vacuum oven at a moderate temperature to avoid decomposition of the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dry this compound residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation: The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent:

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent in the aliquot) x 100

Note: The mass of the solvent in the aliquot is the total mass of the supernatant minus the mass of the dissolved this compound.

Mandatory Visualization: Experimental Workflow

The logical flow for the experimental determination of solubility is outlined in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. シアン化ベンゾイル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 613-90-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. chembk.com [chembk.com]

- 7. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Aspects of Benzoyl Cyanide: Natural Sources and Synthetic Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoyl cyanide, covering its natural occurrences and diverse synthetic methodologies. The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on data-driven insights and detailed experimental procedures.

Natural Sources of this compound

This compound is not a widely distributed natural product but has been identified as a key component in the chemical defense mechanisms of certain arthropods.

Defensive Secretions of Millipedes

The primary natural source of this compound is the defensive secretion of various millipede species.[1] These organisms produce this compound as a potent irritant to deter predators. The biosynthesis of this compound in millipedes involves the enzymatic oxidation of (R)-mandelonitrile.[1]

A specific enzyme, mandelonitrile oxidase (ChuaMOX), has been identified in the invasive millipede species Chamberlinius hualienensis. This enzyme catalyzes the conversion of (R)-mandelonitrile to this compound and hydrogen peroxide.[1] The defensive reaction is triggered when the millipede is attacked, causing the rupture of internal chambers that store the precursor and the enzyme, leading to the rapid synthesis and release of this compound.[1] The defensive secretions of some millipedes can contain a mixture of compounds including benzaldehyde, benzyl alcohol, this compound, mandelonitrile, and benzoic acid.[1]

It is important to note that while many organisms, including plants, fungi, and bacteria, produce cyanogenic compounds, the direct natural occurrence of this compound appears to be predominantly in millipedes.[1][2][3][4][5] For instance, plants in the Brassicales order produce benzyl cyanide (phenylacetonitrile) from the hydrolysis of benzylglucosinolate, which can exhibit auxin-like effects in other plants.[6][7][8][9] However, this is a different compound from this compound.

Synthetic Production of this compound

Several synthetic routes have been developed for the production of this compound in a laboratory setting. These methods primarily involve the reaction of a benzoyl halide with a cyanide salt, among other approaches.

From Benzoyl Chloride and Cyanide Salts

The most common and well-documented method for synthesizing this compound is the reaction of benzoyl chloride with a cyanide source. Various cyanide salts and reaction conditions have been employed to optimize yield and purity.

A classic and reliable method involves the reaction of benzoyl chloride with cuprous cyanide(I).[10] This reaction is typically carried out at elevated temperatures and results in good yields of this compound.

Experimental Protocol (from Organic Syntheses): [10]

-

Reactants: 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride are placed in a 500-ml distilling flask.

-

Heating: The flask is heated in an oil bath, and the temperature is raised to 220-230°C for 1.5 hours with frequent, vigorous shaking.

-

Distillation: The reaction mixture is then distilled at a bath temperature of 305-310°C to yield crude this compound.

-

Purification: The crude product is purified by fractional distillation to give 80-86 g (60-65% yield) of this compound as colorless crystals.

The use of alkali cyanides, such as sodium or potassium cyanide, often requires a catalyst to achieve high yields and minimize the formation of byproducts like the dimer of this compound.[11][12]

-

With Copper(I) Salt and a Carboxylic Acid Nitrile: A patented process describes the reaction of benzoyl chloride with an alkali cyanide in the presence of a carboxylic acid nitrile (e.g., acetonitrile or benzonitrile) and a copper(I) salt at 50° to 160° C, achieving yields of at least 90%.[11]

-

In a Two-Phase System: Another patented method utilizes a two-phase system of water and an organic solvent (e.g., methylene chloride) with an alkali metal cyanide. This process can yield up to 94% pure this compound.[12]

-

Phase-Transfer Catalysis: Benzoyl chloride can be treated with sodium cyanide under phase-transfer catalytic conditions to produce this compound.[13]

Other Synthetic Methods

Besides the reaction of benzoyl chloride and cyanides, other methods for the synthesis of this compound have been reported:

-

Thermal Decomposition: this compound can be prepared by the thermal decomposition of ω-isonitrosoacetophenone.[10]

-

From Hydrogen Cyanide: The reaction of benzoyl chloride with anhydrous hydrogen cyanide in the presence of pyridine has been used, with reported yields of 78%.[11] Another method involves heating benzoyl chloride in the presence of hydrocyanic acid, anhydrous pyridine, and sodium cyanide.[14]

-

Aerobic Photooxidation: A more recent method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation, offering a different synthetic approach.[15]

Summary of Synthetic Production Data

| Method | Reagents | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| From Benzoyl Chloride and Cuprous Cyanide | Benzoyl chloride, Cuprous cyanide | None | 220-230 | 60-65 | [10] |

| From Benzoyl Chloride and Alkali Cyanide with Copper(I) Salt | Benzoyl chloride, Alkali cyanide | Carboxylic acid nitrile, Copper(I) salt | 50-160 | >90 | [11] |

| From Benzoyl Chloride and Alkali Cyanide in a Two-Phase System | Benzoyl chloride, Sodium cyanide, Hydrogen cyanide | Methylene chloride/water, N,N-dimethyl benzyl amine | 0-35 | 94 | [12] |

| From Benzoyl Chloride and Hydrogen Cyanide | Benzoyl chloride, Hydrogen cyanide | Pyridine | - | 78 | [11] |

| Aerobic Photooxidation of Benzyl Cyanide | Benzyl cyanide, Oxygen | Carbon tetrabromide, Visible light | - | - | [15] |

Visualizations

Biosynthesis of this compound in Millipedes

Caption: Enzymatic synthesis of this compound from (R)-mandelonitrile in millipedes.

Synthetic Pathway: From Benzoyl Chloride and Cuprous Cyanide

Caption: Synthesis of this compound via the reaction of benzoyl chloride with cuprous cyanide.

Synthetic Pathway: Catalytic Synthesis from Benzoyl Chloride and Alkali Cyanide

Caption: Catalytic synthesis of this compound from benzoyl chloride and an alkali cyanide.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Investigations of Fungi: Hydrogen-Cyanide, Indole Alkaloids and Carbohydrates | IDEALS [ideals.illinois.edu]

- 3. Hydrogen cyanide synthesis and antifungal activity of the biocontrol strain Pseudomonas fluorescens In5 from Greenland is highly dependent on growth medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana [frontiersin.org]

- 7. Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]

- 12. US4144269A - Process for the production of this compound (IV) - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. Synthesis of this compound through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Dichotomous Reactivity of Benzoyl Cyanide: A Technical Guide for Advanced Organic Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of benzoyl cyanide, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will explore the competitive reactivity of its constituent carbonyl and cyanide groups, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive understanding of this unique reagent.

Executive Summary

This compound (PhCOCN) presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the cyanide carbon. A thorough review of the literature and experimental data indicates that the carbonyl group is the more reactive of the two centers towards a wide range of nucleophiles. This preferential reactivity is attributed to the greater polarization of the carbon-oxygen double bond compared to the carbon-nitrogen triple bond and the thermodynamic stability of the resulting products. This guide will systematically dissect the factors governing this reactivity, providing practical data and protocols for synthetic applications.

Theoretical Framework: Electronic and Steric Considerations

The reactivity of this compound is fundamentally governed by the electronic properties of its two functional groups. The carbonyl carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge and making it a hard electrophilic center. The cyanide carbon, while also sp hybridized and bonded to an electronegative nitrogen, is part of a more diffuse π-system, rendering it a softer electrophilic center.

Generally, hard nucleophiles will preferentially attack the hard electrophilic carbonyl carbon, while softer nucleophiles might be expected to show some affinity for the softer cyanide carbon. However, experimental evidence overwhelmingly demonstrates the carbonyl group's dominance in most nucleophilic addition and substitution reactions.

Comparative Reactivity: Data-Driven Insights

The following tables summarize quantitative data from various studies, illustrating the selective reactivity of this compound with different classes of nucleophiles.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, are strong, hard nucleophiles that almost exclusively attack the carbonyl carbon of this compound. This reaction provides a reliable route to α-keto nitriles, which can be further hydrolyzed to ketones.

Table 1: Reaction of this compound with Phenylmagnesium Bromide

| Molar Ratio (PhCOCN:PhMgBr) | Products | Yield (%) | Observations | Reference |

| 1:1 | Benzophenone, Benzoic Acid, Triphenylacetonitrile | Poor | Complex mixture, indicating multiple reaction pathways. | |

| 1:excess | Triphenylcarbinol, Triphenylmethane | - | Further reaction of the initial ketone product. |

Note: Quantitative yields for the 1:1 reaction were not specified but described as "poor." The reaction with excess Grignard reagent leads to subsequent attacks on the initially formed ketone.

Hydrolysis: A pH-Dependent Dichotomy

The hydrolysis of this compound is a compelling example of its dual reactivity, where the reaction conditions dictate the product outcome. In neutral or slightly acidic conditions, nucleophilic attack of water on the carbonyl group leads to benzoic acid. Under strongly acidic conditions, hydrolysis of the nitrile group can compete, yielding benzoylformic acid.

Table 2: Product Distribution in the Hydrolysis of this compound

| Reagent/Conditions | Product(s) | Yield (%) | Reference |

| 1M Perchloric Acid | Benzoic Acid | Quantitative | [1] |

| 12M Perchloric Acid | Benzoic Acid | ca. 50% | [1] |

| Rhodococcus sp. CCZU10-1 (biocatalyst) | Benzoylformic Acid | High (up to 932 mM) | [2] |

Benzoylation Reactions

This compound is an effective benzoylating agent, transferring the benzoyl group to nucleophiles. This reactivity underscores the lability of the C-CN bond upon nucleophilic attack at the carbonyl carbon.

Table 3: Benzoylation of Nucleosides using this compound

| Nucleoside | Equivalents of BzCN | Product | Yield (%) | Reference |

| 3'-Azido-3'-deoxythymidine | 2.5 | 5'-O-Benzoyl-3'-azido-3'-deoxythymidine | 94.0 | [3] |

| 2'-Deoxyuridine | 2.1 | 3',5'-Di-O-benzoyl-2'-deoxyuridine | 93.0 | [3] |

| 2'-Deoxycytidine | 8.0 | N⁴,3',5'-Tri-O-benzoyl-2'-deoxycytidine | 96.5 | [3] |

Mechanistic Pathways

The competitive reactions at the carbonyl and cyanide centers can be visualized through the following mechanistic diagrams.

General Experimental Workflow

The logical flow for investigating the reactivity of this compound with a nucleophile is outlined below.

Nucleophilic Attack on the Carbonyl Group

This pathway is the most common, leading to products of acyl substitution or addition.

Nucleophilic Attack on the Cyanide Group

This pathway is less common but can be observed under specific conditions, such as enzymatic hydrolysis.

Experimental Protocols

The following are representative protocols for key reactions of this compound.

Synthesis of this compound from Benzoyl Chloride

This protocol is adapted from a high-yield industrial process.

-

Materials: Benzoyl chloride (140.5 g, 1.0 mole), sodium cyanide (54 g, 1.1 mole), copper(I) cyanide (9 g, 0.1 mole), xylene (25 ml), acetonitrile (7.5 ml, 0.14 mole).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine all reactants.

-

Heat the mixture to 130°C with stirring and maintain this temperature for 3 hours.

-

Cool the mixture to 15°C.

-

Filter the precipitated salts and wash with 25 ml of xylene.

-

The filtrate is purified by fractional distillation under reduced pressure to yield this compound (yield: 90-92%).[4]

-

Reaction with a Grignard Reagent: Synthesis of a Ketone

This is a general procedure adaptable for this compound.

-

Materials: this compound (1 equivalent), Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents), anhydrous diethyl ether, 3M HCl.

-

Procedure:

-

Dissolve this compound in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent solution dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 3M HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product (an imine intermediate which hydrolyzes in situ) is then purified by chromatography to yield the corresponding ketone.

-

Reduction with Sodium Borohydride

This protocol describes the reduction of a carbonyl group and can be adapted for this compound, which would likely lead to the corresponding cyanohydrin.

-

Materials: this compound (1 equivalent), sodium borohydride (0.5-1.0 equivalents), ethanol, water.

-

Procedure:

-

Dissolve this compound in ethanol in an Erlenmeyer flask. Gentle warming may be necessary.

-

Cool the solution to room temperature.

-

Add sodium borohydride in small portions over 5-10 minutes with swirling. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for 20-30 minutes after the addition is complete.

-

Cool the mixture in an ice-water bath and quench by the slow addition of water.

-

The product can be isolated by extraction with an organic solvent, followed by drying and purification.[5]

-

Conclusion

The reactivity of this compound is dominated by its carbonyl group, which serves as a highly reactive electrophilic center for a variety of nucleophiles. This preferential reactivity enables its use as an effective benzoylating agent and a precursor for ketones and other carbonyl-containing compounds. While the cyanide group is less reactive, its hydrolysis to a carboxylic acid under strongly acidic or enzymatic conditions highlights the molecule's tunable reactivity. The data, mechanisms, and protocols presented in this guide provide a robust framework for understanding and utilizing the dichotomous reactivity of this compound in advanced organic synthesis and drug development.

References

- 1. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of benzoylformic acid from this compound by a newly isolated Rhodococcus sp. CCZU10-1 in toluene-water biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4113773A - Process for the production of this compound (I) - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

Benzoyl Cyanide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract